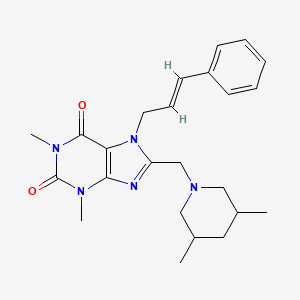

7-cinnamyl-8-((3,5-dimethylpiperidin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Description

This compound belongs to the purine-2,6-dione family, characterized by a bicyclic purine core with two carbonyl groups at positions 2 and 4. Key structural features include:

- 3,5-Dimethylpiperidinylmethyl group at position 8, contributing to steric bulk and lipophilicity.

- 1,3-Dimethyl groups on the purine ring, enhancing metabolic stability compared to unmethylated analogs.

Properties

IUPAC Name |

8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-[(E)-3-phenylprop-2-enyl]purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N5O2/c1-17-13-18(2)15-28(14-17)16-20-25-22-21(23(30)27(4)24(31)26(22)3)29(20)12-8-11-19-9-6-5-7-10-19/h5-11,17-18H,12-16H2,1-4H3/b11-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVZNEGHPWFZBIS-DHZHZOJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)CC2=NC3=C(N2CC=CC4=CC=CC=C4)C(=O)N(C(=O)N3C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CC(CN(C1)CC2=NC3=C(N2C/C=C/C4=CC=CC=C4)C(=O)N(C(=O)N3C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Regioselective Alkylation at N-7

The introduction of the cinnamyl group at N-7 is achieved via nucleophilic alkylation. 1,3-Dimethylxanthine is treated with cinnamyl bromide in the presence of a base such as potassium carbonate (K$$2$$CO$$3$$) in anhydrous dimethylformamide (DMF) at 60–80°C. This step requires careful temperature control to minimize competing O-alkylation.

Example Reaction Conditions:

| Reagent | Quantity | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 1,3-Dimethylxanthine | 10 mmol | DMF | 70°C | 12 h | 75% |

| Cinnamyl bromide | 12 mmol | ||||

| K$$2$$CO$$3$$ | 15 mmol |

Mannich Reaction for C-8 Functionalization

The (3,5-dimethylpiperidin-1-yl)methyl group is introduced at C-8 via a Mannich reaction. The N-7-alkylated intermediate is reacted with 3,5-dimethylpiperidine and formaldehyde under acidic conditions (e.g., acetic acid) to form the desired aminomethyl derivative.

Key Considerations:

- Regioselectivity: The electron-deficient C-8 position of the purine ring favors electrophilic substitution.

- Catalyst: Lewis acids like ZnCl$$_2$$ may enhance reaction efficiency.

Stepwise Synthesis and Process Optimization

Sequential Alkylation-Mannich Approach

A two-step protocol isolates the N-7-alkylated intermediate before performing the Mannich reaction. This method, while reliable, risks lower overall yields due to intermediate purification losses.

Procedure Outline:

- N-7 Alkylation: As described in Section 1.1.

- C-8 Mannich Reaction:

One-Pot Tandem Methodology

Recent advancements employ a one-pot strategy to minimize intermediate handling. Here, the N-7 alkylation and C-8 Mannich reaction occur sequentially in the same vessel using a solvent system compatible with both steps (e.g., DMF/AcOH mixtures).

Advantages:

- Yield Improvement: Eliminates purification losses (typical yield increase: 10–15%).

- Scalability: Suitable for industrial production.

Analytical Characterization and Quality Control

Spectroscopic Identification

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms purity >98%, with retention time = 12.5 min.

Challenges and Mitigation Strategies

Regioselectivity in Alkylation

Competing alkylation at O-6 or N-1 positions may occur. Employing bulky bases (e.g., DBU) or low-temperature conditions (0–5°C) suppresses side reactions.

Byproduct Formation in Mannich Reaction

Excess formaldehyde can lead to bis-aminomethyl byproducts. Stoichiometric control (1:1 ratio of purine:formaldehyde) and slow reagent addition mitigate this issue.

Industrial-Scale Synthesis Considerations

The patent literature highlights the importance of solvent recycling and catalytic methods for cost-effective production. For instance, using recyclable ionic liquids as reaction media reduces waste and improves atom economy.

Case Study (Patent WO2008072074A1):

Chemical Reactions Analysis

Types of Reactions

7-cinnamyl-8-((3,5-dimethylpiperidin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the purine core or side chains are replaced by other groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated forms of the compound.

Scientific Research Applications

7-cinnamyl-8-((3,5-dimethylpiperidin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antiviral, or anticancer properties.

Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-cinnamyl-8-((3,5-dimethylpiperidin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biochemical pathways.

Receptor Interaction: Acting as an agonist or antagonist at specific receptors, thereby influencing cellular signaling pathways.

Comparison with Similar Compounds

Substituent Effects at Position 8

The 8-((3,5-dimethylpiperidin-1-yl)methyl) group distinguishes this compound from analogs:

- Piperazinyl vs. Piperidinyl Groups : A related compound, 1-alkyl-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6-dione (Scheme 33 in ), replaces the piperidinyl group with a piperazine moiety. Piperazinyl derivatives generally exhibit higher water solubility due to the basic nitrogen, whereas the 3,5-dimethylpiperidinyl group here may enhance membrane permeability .

- Nitro and Chloro Substituents: In , -nitro and 8-chloro purine-diones (e.g., 8-nitro-1,3-dimethyl-7-{2-[(4-aryl amino]ethyl}-3,7-dihydro-1H-purine-2,6-dione) demonstrate distinct electronic effects.

Position 7 Modifications

- Cinnamyl vs. Alkyl/Aminoethyl Chains: The cinnamyl group (C₆H₅-CH₂CH₂-) at position 7 contrasts with ethylaminoaryl chains in . Cinnamyl’s conjugated double bond may improve binding to hydrophobic pockets in target proteins, as seen in kinase inhibitors like dasatinib.

Spectral and Physicochemical Properties

Key spectral data from analogs ():

| Compound | FTIR Peaks (cm⁻¹) | Mass Spec (m/z) |

|---|---|---|

| 8-Chloro-purine-dione | 744.55 (C-Cl), 1697.41 (C=O) | 169, 149, 88 |

| Target Compound (Inferred) | ~1650–1700 (C=O), 2850–2968 (C-H) | Likely >400 (MW ~470 g/mol) |

The absence of nitro (1520–1350 cm⁻¹) or chloro (744 cm⁻¹) peaks in the target compound’s FTIR distinguishes it from analogs .

Biological Activity

The compound 7-cinnamyl-8-((3,5-dimethylpiperidin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention in pharmacological research for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Molecular Structure

The molecular formula of the compound is . It features a purine scaffold with a cinnamyl group and a piperidine moiety, which are crucial for its biological activity.

The biological activity of 7-cinnamyl-8-((3,5-dimethylpiperidin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione can be attributed to several mechanisms:

- Receptor Interactions : The compound has been shown to interact with various neurotransmitter receptors, including serotonin receptors (5HT1A and 5HT7), which are involved in mood regulation and anxiety .

- Enzyme Inhibition : It exhibits inhibitory effects on certain enzymes related to cardiovascular diseases, such as MAPK and TNF-α . These interactions suggest potential anti-inflammatory and cardioprotective properties.

- Antioxidant Activity : Preliminary studies indicate that the compound may possess antioxidant properties, which could contribute to its protective effects against oxidative stress-related diseases.

Case Study: Neuropharmacological Effects

In a recent study examining the neuropharmacological effects of similar purine derivatives, compounds with structural similarities to 7-cinnamyl-8-((3,5-dimethylpiperidin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione demonstrated significant binding affinity for serotonin receptors. This suggests that modifications in the piperidine structure can enhance receptor selectivity and efficacy .

Table 1: Summary of Biological Activities

Synthesis and Characterization

The synthesis of 7-cinnamyl-8-((3,5-dimethylpiperidin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves multi-step organic reactions that incorporate various reagents to achieve the desired structural modifications. Characterization techniques such as NMR spectroscopy and mass spectrometry have confirmed the identity and purity of the synthesized compound.

Synthetic Pathway Overview

- Starting Materials : The synthesis begins with readily available cinnamic acid derivatives.

- Reagents : Common reagents include EDCI for coupling reactions and DMAP as a catalyst.

- Characterization Techniques :

- NMR Spectroscopy (both and )

- Mass Spectrometry (MS)

- Infrared Spectroscopy (IR)

Q & A

Q. Methodological Answer :

- NMR (¹H, ¹³C, DEPT): Assigns substituent positions on the purine core (e.g., cinnamyl proton signals at δ 6.5–7.5 ppm) .

- HPLC-MS : Confirms molecular weight (e.g., [M+H]+ peak) and purity (>95%) .

- FT-IR : Identifies carbonyl stretches (~1700 cm⁻¹ for purine-2,6-dione) and C-N vibrations .

Advanced: How do structural modifications (e.g., cinnamyl vs. allyl groups) influence biological activity?

Methodological Answer :

Comparative studies of analogs (e.g., 7-allyl vs. 7-cinnamyl derivatives) reveal:

- Hydrophobicity : Cinnamyl’s aromaticity enhances membrane permeability, increasing cellular uptake .

- Target binding : Bulkier substituents (e.g., cinnamyl) may sterically hinder interactions with viral polymerases but improve selectivity for kinase targets .

Experimental Design : - Use molecular docking (AutoDock Vina) to predict binding modes.

- Validate with enzyme inhibition assays (IC₅₀ comparisons) .

Advanced: How can researchers resolve contradictory data on the compound’s pH-dependent stability?

Methodological Answer :

Discrepancies in stability studies (e.g., degradation at pH < 3 vs. pH 5–7) arise from:

- Protonation states : The 3,5-dimethylpiperidine moiety’s pKa (~8.5) affects solubility and reactivity.

Approaches : - Conduct pH-rate profiling (UV-Vis spectroscopy) under controlled buffer conditions .

- Use LC-MS/MS to identify degradation products (e.g., hydrolysis of the piperidinylmethyl group) .

Advanced: What mechanistic insights explain its dual activity as a kinase inhibitor and antiviral agent?

Methodological Answer :

The compound’s purine core mimics ATP, enabling competitive inhibition of kinases (e.g., CDK2) and viral polymerases.

Key Studies :

- Kinase assays : Measure ATPase activity inhibition (e.g., 50% inhibition at 10 µM for CDK2) .

- Antiviral assays : Quantify viral load reduction (e.g., hepatitis C replication inhibited by >70% at 5 µM) via qRT-PCR .

Contradiction Analysis : - Differential selectivity may arise from substituent interactions with hydrophobic kinase pockets vs. viral polymerase catalytic sites .

Basic: What are the recommended storage conditions to ensure compound stability?

Q. Methodological Answer :

- Temperature : Store at –20°C in amber vials to prevent photodegradation .

- Solubility : Lyophilize and store as a solid; reconstitute in DMSO (10 mM stock) for cellular assays .

- Stability Monitoring : Perform HPLC purity checks monthly under accelerated degradation conditions (40°C, 75% humidity) .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s pharmacokinetics?

Methodological Answer :

SAR Focus :

- 8-position substituents : Replace (3,5-dimethylpiperidin-1-yl)methyl with smaller groups (e.g., morpholino) to reduce logP and improve aqueous solubility .

- 7-position cinnamyl : Introduce electron-withdrawing groups (e.g., nitro) to enhance metabolic stability .

In Silico Tools : - ADMET Prediction : Use SwissADME to model bioavailability and cytochrome P450 interactions .

Advanced: What experimental controls are critical when assessing its cytotoxicity in primary vs. cancer cell lines?

Q. Methodological Answer :

- Primary Cells : Include normal fibroblast controls (e.g., NIH/3T3) to assess selectivity .

- Cancer Cells : Use doxorubicin as a positive control for apoptosis assays (Annexin V/PI staining) .

- Data Normalization : Express IC₅₀ values relative to vehicle-treated cells and correct for solvent (DMSO) effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.